molecular formula C5H4ClFN2O2S B14843634 2-Amino-6-fluoropyridine-4-sulfonyl chloride CAS No. 1393547-89-1

2-Amino-6-fluoropyridine-4-sulfonyl chloride

Cat. No.: B14843634
CAS No.: 1393547-89-1
M. Wt: 210.61 g/mol
InChI Key: RARKNNDGYNKGOI-UHFFFAOYSA-N
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Description

2-Amino-6-fluoropyridine-4-sulfonyl chloride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. These compounds have reduced basicity and are generally less reactive compared to their chlorinated and brominated analogues .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-Amino-6-fluoropyridine with chlorosulfonic acid under controlled conditions . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

Industrial production of 2-Amino-6-fluoropyridine-4-sulfonyl chloride often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoropyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-6-fluoropyridine-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Employed in the development of fluorinated analogues of biologically active molecules.

    Medicine: Investigated for its potential use in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoropyridine-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in proteins or other biomolecules. This reactivity makes it useful in the design of enzyme inhibitors or other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chloropyridine-4-sulfonyl chloride
  • 2-Amino-6-bromopyridine-4-sulfonyl chloride
  • 2-Amino-6-iodopyridine-4-sulfonyl chloride

Uniqueness

2-Amino-6-fluoropyridine-4-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. The fluorine atom’s strong electron-withdrawing effect reduces the basicity of the pyridine ring and alters its reactivity compared to its chlorinated, brominated, and iodinated analogues .

Properties

CAS No.

1393547-89-1

Molecular Formula

C5H4ClFN2O2S

Molecular Weight

210.61 g/mol

IUPAC Name

2-amino-6-fluoropyridine-4-sulfonyl chloride

InChI

InChI=1S/C5H4ClFN2O2S/c6-12(10,11)3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9)

InChI Key

RARKNNDGYNKGOI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1N)F)S(=O)(=O)Cl

Origin of Product

United States

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